molecular formula C21H33NO2 B13755886 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one CAS No. 106614-69-1

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one

Cat. No.: B13755886
CAS No.: 106614-69-1
M. Wt: 331.5 g/mol
InChI Key: XMHJYUPEQOVPHC-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (2,6-dimethylmorpholine), formaldehyde, and a ketone are reacted together . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanehydrazide
  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

Uniqueness

What sets 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one apart from similar compounds is its specific structural features, such as the combination of the morpholine ring and the phenyl group.

Properties

CAS No.

106614-69-1

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one

InChI

InChI=1S/C21H33NO2/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22/h8-11,15-17H,7,12-14H2,1-6H3

InChI Key

XMHJYUPEQOVPHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2CC(OC(C2)C)C

Origin of Product

United States

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